molecular formula C24H27NO4 B15195218 Platynecine 7,9-phenylacetate diester CAS No. 56576-95-5

Platynecine 7,9-phenylacetate diester

Cat. No.: B15195218
CAS No.: 56576-95-5
M. Wt: 393.5 g/mol
InChI Key: ASOLKEKLKBMHPH-PQNGQFLHSA-N
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Preparation Methods

The synthesis of Platynecine 7,9-phenylacetate diester involves the esterification of platynecine with phenylacetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Platynecine 7,9-phenylacetate diester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Platynecine 7,9-phenylacetate diester has several scientific research applications:

Mechanism of Action

The mechanism of action of Platynecine 7,9-phenylacetate diester involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can form adducts with DNA, proteins, and other cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include liver enzymes and DNA, which are involved in the pathways of hepatotoxicity and genotoxicity .

Comparison with Similar Compounds

Platynecine 7,9-phenylacetate diester can be compared with other pyrrolizidine alkaloids such as retronecine, heliotridine, and otonecine. While all these compounds share a common necine base structure, they differ in their necic acid components and specific functional groups. This compound is unique due to its specific esterification with phenylacetic acid, which influences its chemical reactivity and biological activity .

Similar compounds include:

Properties

CAS No.

56576-95-5

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

[(1S,7R,8R)-7-(2-phenylacetyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-phenylacetate

InChI

InChI=1S/C24H27NO4/c26-22(15-18-7-3-1-4-8-18)28-17-20-11-13-25-14-12-21(24(20)25)29-23(27)16-19-9-5-2-6-10-19/h1-10,20-21,24H,11-17H2/t20-,21-,24-/m1/s1

InChI Key

ASOLKEKLKBMHPH-PQNGQFLHSA-N

Isomeric SMILES

C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4

Canonical SMILES

C1CN2CCC(C2C1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4

Origin of Product

United States

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